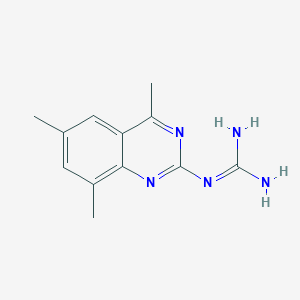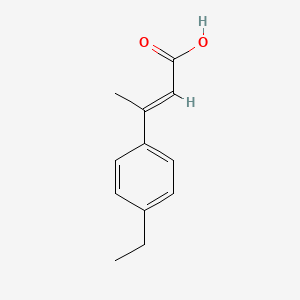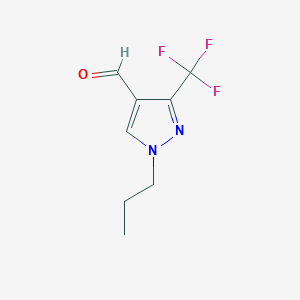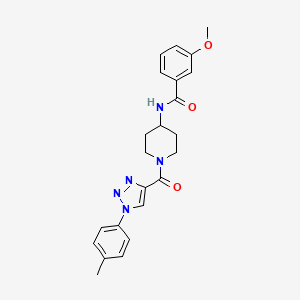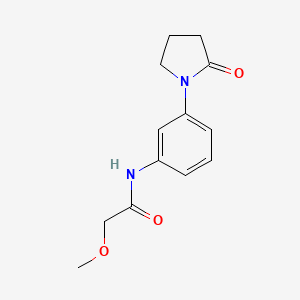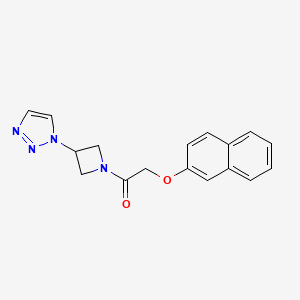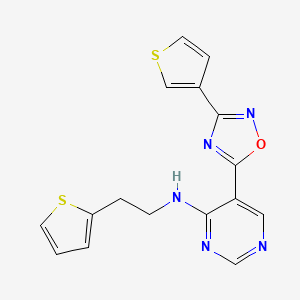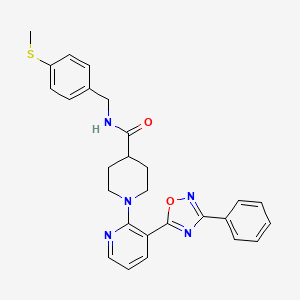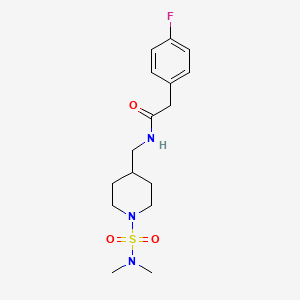
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide, also known as DREADD ligand, is a chemical compound that is widely used in scientific research. This compound is a synthetic ligand that activates designer receptors exclusively activated by designer drugs (DREADDs). DREADDs are a class of engineered receptors that can be selectively activated by small molecules, such as DREADD ligand.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Researchers have developed novel derivatives and analogs of this compound, exploring their synthesis, structural characterization, and biological activities. For example, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been reported, with these compounds displaying promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (H. Khalid et al., 2014). Additionally, the design, synthesis, and evaluation of antimicrobial nano-materials based on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been carried out, revealing significant antimicrobial activities against pathogenic bacteria and Candida species (B. Mokhtari & K. Pourabdollah, 2013).
Antimycobacterial and Anticancer Properties
The compound and its derivatives have also shown potential in antimycobacterial and anticancer applications. For instance, spiro-piperidin-4-ones, synthesized through an atom-economic process, exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis and multidrug-resistant strains, highlighting their potential as antimycobacterial agents (R. Kumar et al., 2008). Furthermore, the evaluation of anti-neoplastic activity of a 1, 2, 4 - triazole derivative against Dalton’s Lymphoma Ascitic in mice demonstrated considerable anticancer efficacy, suggesting the therapeutic potential of such derivatives in cancer treatment (K. Arul & A. Smith, 2016).
Propiedades
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-19(2)24(22,23)20-9-7-14(8-10-20)12-18-16(21)11-13-3-5-15(17)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPGDECDUFHVGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2416745.png)
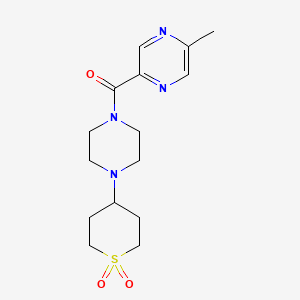
![7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416749.png)
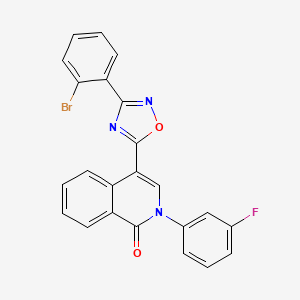
![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2416751.png)
